molecular formula C12H18ClN5OS B4623990 N-[(2-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

N-[(2-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

Cat. No.: B4623990
M. Wt: 315.82 g/mol
InChI Key: NDTAWDDJFNZRSX-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride is a useful research compound. Its molecular formula is C12H18ClN5OS and its molecular weight is 315.82 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride is 315.0920591 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicokinetics and Metabolic Studies

Research has been conducted to understand the metabolic pathways, plasma protein binding, and the detectability of NBOMe derivatives (which are chemically related to the compound ) in standard urine screening approaches. These compounds undergo extensive metabolism primarily through O-dealkylation, hydroxylation, glucuronidation, and their combinations. The enzymes CYP1A2, 2D6, 2C8, 2C19, and 3A4 play significant roles in these metabolic steps. Understanding these pathways is crucial for forensic and clinical toxicologists for reliable identification in cases of abuse or intoxication, enabling a thorough risk assessment (Richter et al., 2019).

Analytical Detection

The analytical characterization of NBOMe derivatives, including methods for their detection on blotter paper, has been developed. These approaches use techniques like Direct Analysis in Real Time AccuTOF™ mass spectrometry and high-performance liquid chromatography triple quadrupole mass spectrometry for confirmation and quantification. Such analytical methodologies are essential for identifying the presence of these compounds in forensic samples, contributing to the broader understanding of their use and distribution (Poklis et al., 2015).

Pharmacology and Toxicology

Investigations into the pharmacological effects of NBOMe derivatives have highlighted their potency as serotonin 5-HT2A receptor agonists, leading to their classification as novel synthetic hallucinogenic compounds. Studies on rodents have provided insights into their discriminative stimulus effects and locomotor activity, contributing to a better understanding of their psychoactive properties and the risks associated with their recreational use. Such research is vital for informing public health policies and regulatory actions regarding these substances (Gatch et al., 2017).

Regulatory Actions

The Drug Enforcement Administration (DEA) has classified certain NBOMe compounds as Schedule I controlled substances, indicating a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. This regulatory action underscores the importance of monitoring and controlling the distribution and use of such psychoactive substances to prevent misuse and protect public health (Federal Register, 2016).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS.ClH/c1-17-12(14-15-16-17)19-8-7-13-9-10-5-3-4-6-11(10)18-2;/h3-6,13H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTAWDDJFNZRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=C2OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.